1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide
CAS No.: 139481-22-4
Cat. No.: VC21320865
Molecular Formula: C6H9N7O2S
Molecular Weight: 243.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139481-22-4 |
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Molecular Formula | C6H9N7O2S |
Molecular Weight | 243.25 g/mol |
IUPAC Name | 2-methyl-4-(2-methyltetrazol-5-yl)pyrazole-3-sulfonamide |
Standard InChI | InChI=1S/C6H9N7O2S/c1-12-6(16(7,14)15)4(3-8-12)5-9-11-13(2)10-5/h3H,1-2H3,(H2,7,14,15) |
Standard InChI Key | UEPZNFSFXYSLKP-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N |
Canonical SMILES | CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide is a complex heterocyclic compound containing multiple nitrogen-rich ring systems. The structure features:
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A 1H-pyrazole core with methyl substitution at N1 position
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A tetrazole ring attached at position 4 of the pyrazole ring
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A methyl group at the N2 position of the tetrazole (making it a 2-methyl-2H-tetrazole)
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A sulfonamide group (-SO₂NH₂) at position 5 of the pyrazole ring
Structural Characteristics
The compound represents a hybrid heterocyclic system with the following key structural features:
Structural Element | Description |
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Pyrazole Core | Five-membered heterocycle with adjacent nitrogen atoms (positions 1 and 2) |
Tetrazole Moiety | Five-membered ring containing four nitrogen atoms |
Sulfonamide Group | Sulfur-containing functional group with potential hydrogen bonding capabilities |
Methyl Substitutions | Present at N1 of pyrazole and N2 of tetrazole |
Physicochemical Properties
While specific experimental data for 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide is limited, its properties can be estimated based on similar compounds:
Property | Estimated Value/Characteristic |
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Molecular Formula | C₇H₁₁N₇O₂S |
Molecular Weight | Approximately 257.27 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Potentially moderate water solubility due to sulfonamide group; likely soluble in polar organic solvents |
Melting Point | Likely >200°C (based on similar heterocyclic sulfonamides) |
Hydrogen Bond Donors | 2 (from sulfonamide NH₂) |
Hydrogen Bond Acceptors | Multiple (from nitrogen atoms and sulfonamide) |
The presence of both pyrazole and tetrazole rings creates a nitrogen-rich system that likely influences the compound's acid-base properties, potentially resulting in interesting physiochemical behavior.
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide would likely involve several key steps:
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Formation of the pyrazole core
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Introduction of the tetrazole ring
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Installation of the sulfonamide group
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Selective methylation of nitrogen atoms
Pyrazole-Tetrazole Coupling Strategy
Drawing from similar heterocyclic coupling approaches, one potential synthetic route could involve:
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Starting with a suitably functionalized pyrazole precursor
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Coupling with a tetrazole building block
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Introduction of the sulfonamide functionality
Recent research has explored various coupling methods for creating C-C linkages between heterocycles, particularly between pyrazoles and tetrazoles . These approaches often utilize boronic acid derivatives as coupling partners in palladium-catalyzed cross-coupling reactions.
Boronic Acid Intermediates
The use of boronic acid derivatives of pyrazoles, such as 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole , could serve as key intermediates in the synthesis. This approach parallels strategies used in the preparation of other heterocyclic compounds, where:
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A borylated pyrazole intermediate is prepared
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Palladium-catalyzed cross-coupling with a suitable tetrazole partner
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Subsequent functionalization to introduce the sulfonamide group
The advantage of this approach is the mild reaction conditions and functional group tolerance.
Analytical Characterization
Spectroscopic Analysis
For structure elucidation and purity assessment of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide, the following analytical techniques would typically be employed:
Analytical Technique | Expected Key Features |
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¹H NMR | Signals for methyl groups (δ ~3.0-4.0 ppm), pyrazole CH (δ ~7.0-8.0 ppm), sulfonamide NH₂ (δ ~6.0-7.0 ppm) |
¹³C NMR | Signals for methyl carbons (δ ~35-45 ppm), aromatic/heterocyclic carbons (δ ~120-160 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 257, fragmentation pattern involving loss of sulfonamide group |
IR Spectroscopy | Characteristic bands for sulfonamide (1300-1150 cm⁻¹ and 1350-1300 cm⁻¹), N-H stretching (3300-3500 cm⁻¹) |
X-Ray Crystallography | Crystal structure analysis to confirm 3D arrangement and intermolecular interactions |
Thermal Analysis
Understanding the thermal stability of nitrogen-rich heterocycles is particularly important, especially for compounds containing tetrazole rings which can exhibit energetic properties:
Thermal Property | Analytical Method | Expected Information |
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Melting Point | Differential Scanning Calorimetry (DSC) | Phase transitions, potential polymorphism |
Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperatures, thermal degradation profile |
Similar pyrazole-tetrazole hybrid compounds have shown varied thermal stability profiles, with decomposition temperatures typically above 200°C .
Computational Studies
Electronic Structure
Computational studies can provide valuable insights into the electronic properties of 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide:
Property | Computational Method | Relevance |
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Electron Density Distribution | DFT calculations | Understanding reactivity patterns and interaction sites |
HOMO-LUMO Gap | Molecular orbital analysis | Predicting chemical reactivity and potential photophysical properties |
Electrostatic Potential Maps | DFT calculations | Identifying potential binding sites for biological interactions |
Molecular Docking Studies
For predicting potential biological targets, molecular docking studies would be particularly valuable:
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Virtual screening against known drug targets
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Binding affinity predictions for enzymes where sulfonamides are known inhibitors
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Interaction analysis with protein binding pockets
Comparison with Similar Compounds
Structural Analogues
Several related compounds with partial structural similarities provide context for understanding 1-Methyl-4-(2-methyl-2H-tetrazol-5-YL)-1H-pyrazole-5-sulfonamide:
Bioactive Compounds with Similar Structural Elements
Several clinically important drugs contain individual structural elements found in our target compound:
Drug Class | Example | Shared Structural Element | Therapeutic Use |
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Sulfonamide Antibiotics | Sulfamethoxazole | Sulfonamide group | Antibacterial |
Tetrazole-containing Drugs | Losartan | Tetrazole ring | Antihypertensive |
Pyrazole-based NSAIDs | Celecoxib | Pyrazole core | Anti-inflammatory |
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